molecular formula C11H13NO2 B13253591 5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid

5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B13253591
M. Wt: 191.23 g/mol
InChI Key: LFWYCYVTVOOBSU-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological and chemical properties. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in scientific research and industrial applications.

Preparation Methods

The synthesis of 5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Leimgruber–Batcho indole synthesis is a well-known method for constructing indole derivatives . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-6-3-7(2)10-8(4-6)5-9(12-10)11(13)14/h3-4,9,12H,5H2,1-2H3,(H,13,14)

InChI Key

LFWYCYVTVOOBSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)CC(N2)C(=O)O)C

Origin of Product

United States

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